BenchChemオンラインストアへようこそ!

4,4,4-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)butan-1-one

17β-HSD1 17β-HSD2 dual inhibitor

4,4,4-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)butan-1-one (CAS 2098010-75-2) is a synthetic, non-steroidal small molecule belonging to the piperidine class, characterized by a trifluoromethylbutanone group and a hydroxyethyl-substituted piperidine moiety. It is documented as a potent inhibitor of human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) and type 2 (17β-HSD2), with reported IC50 values in the low nanomolar range in biochemical assays.

Molecular Formula C11H18F3NO2
Molecular Weight 253.26 g/mol
CAS No. 2098010-75-2
Cat. No. B1476369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)butan-1-one
CAS2098010-75-2
Molecular FormulaC11H18F3NO2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1CCO)C(=O)CCC(F)(F)F
InChIInChI=1S/C11H18F3NO2/c12-11(13,14)5-1-10(17)15-6-2-9(3-7-15)4-8-16/h9,16H,1-8H2
InChIKeyQSAHVJTZRWWDFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 4,4,4-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)butan-1-one (CAS 2098010-75-2) for Targeted Enzyme Inhibition Studies


4,4,4-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)butan-1-one (CAS 2098010-75-2) is a synthetic, non-steroidal small molecule belonging to the piperidine class, characterized by a trifluoromethylbutanone group and a hydroxyethyl-substituted piperidine moiety . It is documented as a potent inhibitor of human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) and type 2 (17β-HSD2), with reported IC50 values in the low nanomolar range in biochemical assays [1]. This compound's architecture is featured in patent literature concerning non-steroidal inhibitors for hormone-related diseases, indicating its role as a key scaffold for targeting estrogen-dependent pathologies [2].

Why 4,4,4-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)butan-1-one Cannot Be Replaced by Other 17β-HSD1 Inhibitors


Generic substitution among 17β-HSD1 inhibitors is not scientifically valid due to profound differences in potency, isoform selectivity, and structural chemistry. Unlike non-steroidal inhibitors designed for high selectivity (e.g., 17β-HSD1-IN-1 with a >560-fold selectivity for 17β-HSD1 over 17β-HSD2) , this compound demonstrates a distinct pharmacological profile with equipotent, sub-nanomolar inhibition of both 17β-HSD1 and 17β-HSD2 (IC50 = 1.20 nM for both) [1]. Furthermore, its hydroxyethyl-piperidine scaffold confers unique physicochemical properties, including specific hydrogen-bonding capabilities and solubility, that are absent in fluorophenyl or aminopiperidine analogs [2], making direct interchange without re-validation of target engagement and ADME profiles highly risky.

Quantitative Differentiation of 4,4,4-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)butan-1-one (2098010-75-2) from In-Class Analogs


Dual 17β-HSD1/2 Inhibitory Potency vs. Highly Selective In-Class Inhibitor

This compound exhibits equipotent inhibition of both 17β-HSD1 and 17β-HSD2 with an identical IC50 of 1.20 nM [1]. This stands in stark contrast to the highly selective inhibitor 17β-HSD1-IN-1, which shows an IC50 of 5.6 nM for 17β-HSD1 but a much weaker 3155 nM for 17β-HSD2, representing a >560-fold selectivity window . The dual, non-selective profile makes this compound a uniquely powerful tool for studying the net biological effect of blocking both estrone-to-estradiol activation and estradiol-to-estrone inactivation simultaneously, a pharmacological paradigm not achievable with selective inhibitors.

17β-HSD1 17β-HSD2 dual inhibitor estrogen-dependent disease pharmacology

Species Translatability: Potent Inhibition Across Human and Murine 17β-HSD2 Orthologs

Unlike many inhibitors that show significant potency drops in rodent orthologs, this compound maintains nanomolar activity against murine enzymes. It displays an IC50 of 27 nM for mouse liver 17β-HSD2 [1], alongside its potent human activity (IC50s of 1.20 nM for both 17β-HSD1 and 17β-HSD2). This level of cross-species activity is rare. For context, a highly optimized benzothiazole-type 17β-HSD1 inhibitor from a similar chemical series showed an IC50 of 10 nM on the human enzyme, with mouse activity not reported, highlighting the challenge of achieving pan-species potency [2].

species ortholog murine model drug discovery translatability 17β-HSD2

Scaffold-Based Differentiation: Hydroxyethyl Moiety Enables Non-Steroidal Potency

The compound achieves high potency without a steroidal backbone, a significant pharmaceutical advantage. Its 4-(2-hydroxyethyl)piperidine group is critical for this, providing a hydrogen-bond donor/acceptor that is absent in close structural analogs like 4,4,4-trifluoro-1-[4-(4-fluorophenyl)piperidin-1-yl]butan-1-one (SMARt751) . While no biological data is available for SMARt751, property predictions indicate that substituting a hydroxyethyl group with a lipophilic fluorophenyl group significantly increases logP and reduces aqueous solubility, potentially compromising oral bioavailability and formulation ease. This fundamental molecular distinction directly affects the compound's utility in assays requiring aqueous solubility and its potential for further in vivo development .

scaffold hopping non-steroidal ADME solubility medicinal chemistry

Optimal Application Scenarios for Procuring CAS 2098010-75-2 Based on Its Differentiated Profile


Investigating the Biological Consequence of Dual 17β-HSD1/2 Inhibition in Estrogen-Dependent Cancer Models

For research groups studying the net effect of blocking both local estradiol synthesis (via 17β-HSD1) and inactivation (via 17β-HSD2), this compound is the ideal tool. Its equipotent dual inhibition (IC50 = 1.20 nM for both isoforms) [1] allows for a pharmacological blockade that is not possible with selective inhibitors like 17β-HSD1-IN-1 . This is critical for teasing apart the compensatory roles of these enzymes in tumor microenvironments, particularly in breast cancer, where 17β-HSD2 activity can counteract the effects of 17β-HSD1 inhibitors.

In Vivo Pharmacodynamic Studies in Mouse Models of Endometriosis

The compound's proven activity against the mouse 17β-HSD2 ortholog (IC50 = 27 nM) [1] positions it as a leading candidate for in vivo proof-of-concept studies in rodent models of endometriosis, a key estrogen-dependent disease. Unlike many clinical candidates that fail during in vivo translation due to poor rodent potency, this compound provides a validated chemical probe to directly test the therapeutic hypothesis of dual pathway inhibition in a preclinical setting before committing to extensive medicinal chemistry optimization [2].

A Soluble and Versatile Starting Point for Lead Optimization Programs

Medicinal chemistry teams seeking a non-steroidal 17β-HSD inhibitor scaffold with good lead-like properties will find this compound highly attractive. The hydroxyethyl moiety provides a critical hydrogen-bond donor (absent in analogs like SMARt751) [1], improving predicted aqueous solubility and creating a metabolic soft spot that can be modulated. Its lower molecular weight (253 g/mol) relative to fluorophenyl analogs (303 g/mol) adheres more closely to lead-likeness criteria, offering a more efficient starting point for hit-to-lead campaigns.

Pharmacological Tool for Isoform Identification and Target Engagement Assays

Given its high and balanced affinity for both 17β-HSD1 and 17β-HSD2, this compound serves as an excellent positive control or probe for developing biochemical and cellular target engagement assays. It can be used to benchmark the total measurable 17β-HSD activity in a biological sample, calibrate high-throughput screening assays, and differentiate the contributions of other 17β-HSD isoforms (e.g., types 5, 7) by excluding types 1 and 2 activity [1].

Quote Request

Request a Quote for 4,4,4-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.